

An In-depth Technical Guide to the Photophysical Properties of Sulfo-Cy5 Dyes

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Compound of Interest

Compound Name: Sulfo-Cy5 carboxylic acid TEA

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of Sulfo-Cy5 dyes, their characterization, and their application in biological research and drug development. Sulfo-Cy5 is a water-soluble, far-red fluorescent dye known for its brightness, high photostability, and suitability for labeling biomolecules in aqueous environments.^{[1][2]} Its enhanced water solubility, due to the presence of sulfonate groups, makes it an ideal candidate for labeling proteins, nucleic acids, and other biomolecules without the need for organic co-solvents that could cause denaturation.^{[3][4][5]}

Core Photophysical Properties of Sulfo-Cy5

The utility of a fluorophore is defined by its specific photophysical characteristics. Sulfo-Cy5 dyes are valued for their strong absorption and emission in the far-red region of the spectrum, which minimizes background interference from autofluorescence in biological samples.^[1]

Below is a summary of the key quantitative data for Sulfo-Cy5 and its common derivatives.

Property	Sulfo-Cy5 (General)	Sulfo-Cy5 NHS Ester	Sulfo-Cy5 Carboxylic Acid	Sulfo-Cy5.5 Carboxylic Acid
Excitation Maximum (λ_{abs})	~646 - 649 nm[1] [4]	646 nm[3][6]	646 nm[7]	673 nm[8]
Emission Maximum (λ_{em})	~662 - 672 nm[1] [4]	662 nm[3][6]	662 nm[7]	691 nm[8]
Molar Extinction Coefficient (ϵ)	271,000 L·mol ⁻¹ ·cm ⁻¹ [4]	271,000 L·mol ⁻¹ ·cm ⁻¹ [3]	271,000 L·mol ⁻¹ ·cm ⁻¹ [7]	195,000 L·mol ⁻¹ ·cm ⁻¹ [8]
Fluorescence Quantum Yield (Φ_F)	0.28[3][4]	0.28[3]	0.28[7]	Not specified
Stokes Shift	~16 nm[1]	16 nm	16 nm	18 nm
Correction Factor (CF ₂₆₀)	Not specified	0.04[3]	0.04[7]	Not specified
Correction Factor (CF ₂₈₀)	Not specified	0.04[3]	0.04[7]	Not specified

Experimental Protocols for Photophysical Characterization

Accurate characterization of photophysical properties is crucial for the effective application of fluorescent dyes. The following are detailed methodologies for key experiments.

Measurement of Absorption Spectrum and Molar Extinction Coefficient

This protocol determines the wavelength of maximum absorbance and the molar extinction coefficient, a measure of how strongly the dye absorbs light at a specific wavelength.

Methodology:

- **Sample Preparation:** Prepare a stock solution of the Sulfo-Cy5 dye in a suitable solvent (e.g., deionized water, PBS, or DMSO for some variants).[7] Create a series of dilutions from the stock solution with known concentrations.
- **Spectrophotometer Setup:** Use a calibrated UV-Vis spectrophotometer. Set the wavelength range to scan across the expected absorption region of the dye (e.g., 400-800 nm).
- **Blank Measurement:** Fill a quartz cuvette with the solvent used for dilution and record a baseline spectrum. This will be subtracted from the sample measurements.
- **Sample Measurement:** Measure the absorbance spectrum for each dilution. The peak of the spectrum corresponds to the maximum absorption wavelength (λ_{max}).
- **Calculation of Molar Extinction Coefficient:**
 - According to the Beer-Lambert law, Absorbance (A) = ϵcl , where ϵ is the molar extinction coefficient, c is the concentration in mol/L, and l is the path length of the cuvette in cm (typically 1 cm).
 - Plot a graph of absorbance at λ_{max} versus concentration.
 - The slope of the resulting linear fit is the molar extinction coefficient (ϵ).

Measurement of Fluorescence Emission Spectrum and Quantum Yield

This protocol identifies the wavelength of maximum fluorescence emission and determines the quantum yield, which represents the efficiency of the fluorescence process.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the Sulfo-Cy5 dye in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

- **Spectrofluorometer Setup:** Use a calibrated spectrofluorometer. Set the excitation wavelength to the dye's absorption maximum (~646 nm). Set the emission scan range to start just after the excitation wavelength and extend into the longer wavelength region (e.g., 650-850 nm).
- **Measurement:** Record the fluorescence emission spectrum. The peak of this spectrum is the maximum emission wavelength (λ_{em}).
- **Quantum Yield (Φ_F) Determination (Comparative Method):**

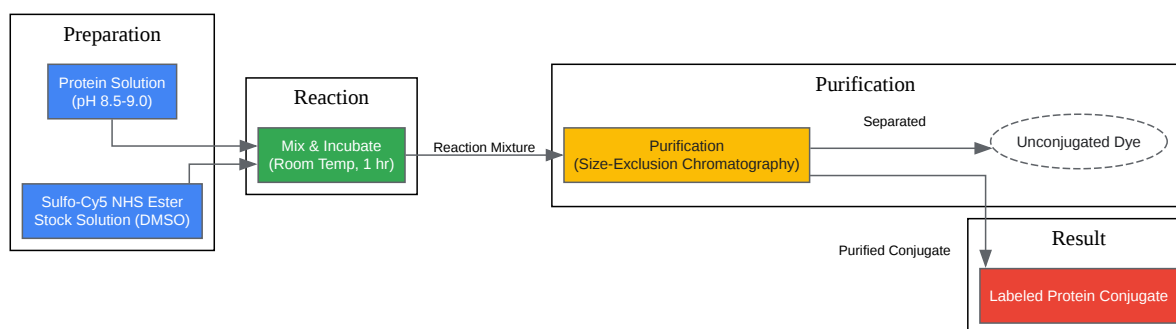
 - Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Rhodamine 101).
 - Prepare solutions of both the Sulfo-Cy5 sample and the standard, ensuring their absorbance values at the excitation wavelength are closely matched and below 0.1.
 - Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
 - Measure the absorbance of both solutions at the excitation wavelength.
 - The quantum yield of the sample (Φ_{sample}) is calculated using the following equation:
$$\Phi_{sample} = \Phi_{std} * (I_{sample} / I_{std}) * (A_{std} / A_{sample}) * (n_{sample}^2 / n_{std}^2)$$
Where:
 - Φ_{std} is the quantum yield of the standard.
 - I is the integrated fluorescence intensity.
 - A is the absorbance at the excitation wavelength.
 - n is the refractive index of the solvent.

Visualizing Workflows and Processes

Diagrams created using the DOT language provide clear visual representations of experimental and logical workflows.

Bioconjugation Workflow: Labeling Proteins with Sulfo-Cy5 NHS Ester

The most common application of Sulfo-Cy5 is the labeling of biomolecules.[1] Sulfo-Cy5 NHS ester is particularly useful for covalently attaching the dye to primary amines on proteins.[6][9]

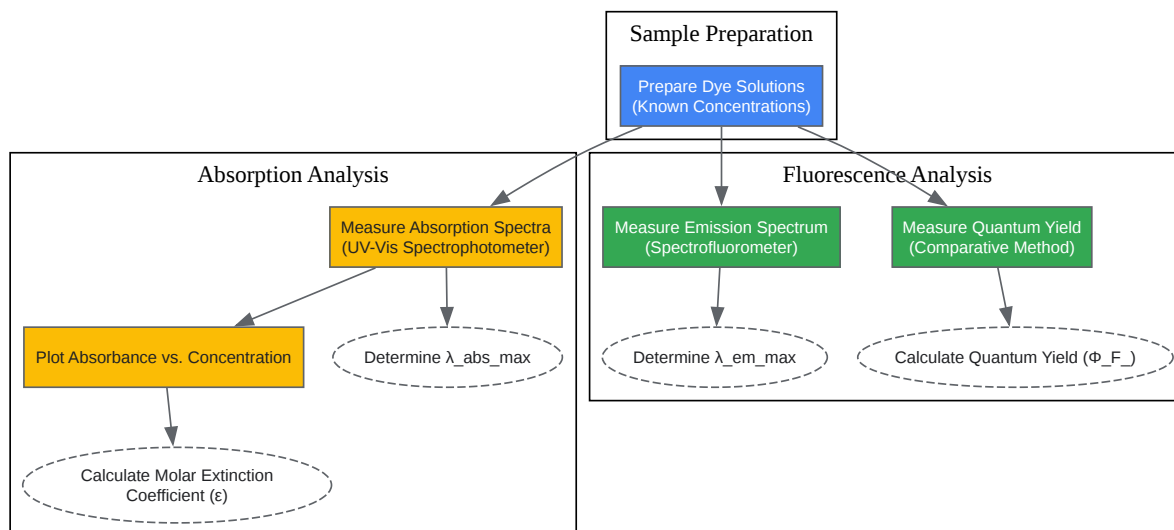


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Caption: Workflow for labeling proteins with Sulfo-Cy5 NHS ester.

Experimental Workflow for Photophysical Characterization

This diagram outlines the logical flow of experiments to determine the key photophysical properties of a Sulfo-Cy5 dye.



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Caption: Experimental workflow for characterizing Sulfo-Cy5 dyes.

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